Eicosadienoic acid
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Overview
Description
Eicosadienoic acid is a rare, naturally occurring n-6 polyunsaturated fatty acid found mainly in animal tissues. It is elongated from linoleic acid and can also be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid . This compound plays a significant role in modulating inflammatory processes and has been shown to be an antagonist of the leukotriene B4 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions: Eicosadienoic acid can be synthesized through the elongation of linoleic acid. The process involves the n-6 polyunsaturated fatty acid desaturase-elongase pathway, where linoleic acid is first converted to γ-linolenic acid, which is then elongated to dihomo-γ-linolenic acid and further metabolized to arachidonic acid .
Industrial Production Methods: Industrial production of this compound often involves the use of fungi such as Penicillium chrysogenum, Rhizopus stolonifer, and Trichoderma harzianum. These fungi are cultivated in nitrogen-limiting media to produce this compound . The process includes batch culture cultivation with limited nitrogen and excessive carbon sources to promote the production of long-chain polyunsaturated fatty acids .
Chemical Reactions Analysis
Types of Reactions: Eicosadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lipopolysaccharides, which are used to study its effects on inflammatory processes . The conditions often involve the use of macrophages to observe the modulation of nitric oxide and prostaglandin E2 production .
Major Products Formed: The major products formed from the reactions of this compound include dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .
Scientific Research Applications
Eicosadienoic acid has a wide range of scientific research applications:
Mechanism of Action
Eicosadienoic acid exerts its effects by modulating the metabolism of polyunsaturated fatty acids and altering the responsiveness of macrophages to inflammatory stimulation . It decreases the production of nitric oxide and increases the production of prostaglandin E2 and tumor necrotic factor-α . The modulation of these mediators is due to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .
Comparison with Similar Compounds
- Linoleic acid
- γ-Linolenic acid
- Dihomo-γ-linolenic acid
- Arachidonic acid
- Sciadonic acid
Uniqueness: Eicosadienoic acid is unique in its ability to modulate the metabolism of polyunsaturated fatty acids and alter the inflammatory response of macrophages . Unlike linoleic acid, which is a stronger pro-inflammatory agent, this compound has a weaker pro-inflammatory effect and is not as anti-inflammatory as sciadonic acid .
Properties
Molecular Formula |
C20H36O2 |
---|---|
Molecular Weight |
308.5 g/mol |
IUPAC Name |
icosa-11,14-dienoic acid |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |
InChI Key |
XSXIVVZCUAHUJO-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)O |
Synonyms |
11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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